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molecular formula C12H12FN B1309842 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole CAS No. 2367-17-1

6-fluoro-2,3,4,9-tetrahydro-1H-carbazole

Cat. No. B1309842
M. Wt: 189.23 g/mol
InChI Key: HSQOAURZPIFPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04293694

Procedure details

12.6 g of p-fluoroaniline was dissolved in 100 ml of ethanol and a catalytic amount of p-toluenesulfonic acid was added thereto. 9.8 g of cyclohexanone was then added dropwise to the mixture at room temperature. After completion of the addition, the mixture was stirred at room temperature for one hour and concentrated under reduced pressure. Dilute sulfuric acid prepared from 190 ml of water and 20 ml of concentrated sulfuric acid was added to the residue and the mixture was heated at 110° C. for 15 minutes on an oil bath to precipitate light orange crystals. The crystals thus formed were filtered, washed 3 times with water and dried to obtain 17.4 g of 6-fluoro-1,2,3,4-tetrahydrocarbazol which was identified by NMR spectrum.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[C:9]1(C)[CH:14]=[CH:13][C:12](S(O)(=O)=O)=[CH:11][CH:10]=1.C1(=O)CCCCC1>C(O)C>[F:1][C:2]1[CH:8]=[C:7]2[C:5](=[CH:4][CH:3]=1)[NH:6][C:10]1[CH2:11][CH2:12][CH2:13][CH2:14][C:9]2=1

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
9.8 g
Type
reactant
Smiles
C1(CCCCC1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Dilute sulfuric acid prepared from 190 ml of water and 20 ml of concentrated sulfuric acid
ADDITION
Type
ADDITION
Details
was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 110° C. for 15 minutes on an oil bath
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to precipitate light orange crystals
CUSTOM
Type
CUSTOM
Details
The crystals thus formed
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed 3 times with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C2C=3CCCCC3NC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 17.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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